molecular formula C5H7N3O2S B2618263 4-Aminopyridine-2-sulfonamide CAS No. 75903-57-0

4-Aminopyridine-2-sulfonamide

Cat. No.: B2618263
CAS No.: 75903-57-0
M. Wt: 173.19
InChI Key: UJUHVLVARXLSKV-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol . It is characterized as a heterocyclic building block, a class of compounds highly valuable in medicinal chemistry and drug discovery for constructing novel molecular entities . The compound features a pyridine ring substituted with both an amino group and a sulfonamide group, a structure that may lend itself to the exploration of various biological activities. Sulfonamides, as a class, are well-known for their role as synthetic antibacterial agents. They typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . While the specific biological profile of 4-Aminopyridine-2-sulfonamide is not extensively documented, its structure suggests potential for research into enzyme inhibition and antimicrobial properties. Furthermore, related sulfonamide drugs have been investigated for a wide range of activities beyond antibiotics, including carbonic anhydrase inhibition, and potential applications in anticancer, anti-inflammatory, and antidiabetic research . Researchers may find this compound useful as a starting point for synthesizing new derivatives or as a tool for studying sulfonamide-based pharmacology. This product is intended for research purposes by technically qualified individuals only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHVLVARXLSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Aminopyridine-2-sulfonamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of 4-Aminopyridine-2-sulfonamide. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from its hydrochloride salt, its precursors, and established principles of sulfonamide chemistry to provide a robust scientific overview.

Core Chemical Identity

4-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position. While extensive literature on this specific isomer is scarce, its hydrochloride salt is documented, providing foundational chemical identifiers.

Chemical Identifiers

A summary of the key chemical identifiers for 4-Aminopyridine-2-sulfonamide and its hydrochloride salt is presented in Table 1.

IdentifierValueSource
IUPAC Name 4-aminopyridine-2-sulfonamideN/A
Molecular Formula C₅H₇N₃O₂S[1]
Molecular Weight 173.20 g/mol [1]
CAS Number Not assigned for free base; Hydrochloride salt data used.
Canonical SMILES C1=CN=C(C=C1N)S(=O)(=O)N[1]
InChI InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)[1]
InChIKey UJUHVLVARXLSKV-UHFFFAOYSA-N[1]
Chemical Structure

The chemical structure of 4-Aminopyridine-2-sulfonamide is depicted below. The pyridine ring forms the core, with the electron-donating amino group positioned opposite the nitrogen atom, and the electron-withdrawing sulfonamide group adjacent to it.

Caption: 2D structure of 4-Aminopyridine-2-sulfonamide.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of 4-Aminopyridine-2-sulfonamide are predicted based on its structure and data from its hydrochloride salt.

PropertyPredicted ValueSource
XlogP -0.9[1]
Monoisotopic Mass 173.0259 Da[1]
Polar Surface Area 95.8 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated

The predicted low XlogP value suggests that 4-Aminopyridine-2-sulfonamide is a relatively polar molecule with good aqueous solubility[1].

Synthesis Strategies

While a specific, validated synthesis protocol for 4-Aminopyridine-2-sulfonamide is not published, a plausible synthetic route can be designed based on established methods for the synthesis of sulfonamides from aminopyridines. The primary precursor for this synthesis is 4-aminopyridine.

Precursor: 4-Aminopyridine

4-Aminopyridine (CAS: 504-24-5) is a commercially available white to slightly yellow crystalline powder. It serves as a versatile starting material in organic synthesis[2].

Proposed Synthetic Pathway: Sulfonation of 4-Aminopyridine

The direct sulfonation of 4-aminopyridine is a feasible approach. The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the incoming sulfonyl group to the ortho-positions (2 or 6).

A potential two-step synthesis is outlined below:

Step 1: Chlorosulfonation of 4-Aminopyridine

In this step, 4-aminopyridine is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the pyridine ring.

G cluster_0 Chlorosulfonation of 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine 4-Amino-2-pyridinesulfonyl chloride 4-Amino-2-pyridinesulfonyl chloride 4-Aminopyridine->4-Amino-2-pyridinesulfonyl chloride + ClSO₃H Chlorosulfonic Acid Chlorosulfonic Acid

Caption: Proposed chlorosulfonation of 4-aminopyridine.

Step 2: Amination of the Sulfonyl Chloride

The resulting 4-amino-2-pyridinesulfonyl chloride is then reacted with ammonia to form the final product, 4-Aminopyridine-2-sulfonamide.

G cluster_0 Amination of Sulfonyl Chloride 4-Amino-2-pyridinesulfonyl chloride 4-Amino-2-pyridinesulfonyl chloride 4-Aminopyridine-2-sulfonamide 4-Aminopyridine-2-sulfonamide 4-Amino-2-pyridinesulfonyl chloride->4-Aminopyridine-2-sulfonamide + NH₃ Ammonia Ammonia

Caption: Proposed amination to form the final product.

An alternative, more modern approach could involve an electrochemical oxidative coupling of a suitable thiol and an amine, which has been demonstrated for the synthesis of other sulfonamides[3][4].

Potential Applications and Biological Relevance

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The parent molecule, 4-aminopyridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis[5][6].

Given the pharmacological activities of its constituent moieties, 4-Aminopyridine-2-sulfonamide could be a candidate for investigation in several areas:

  • Potassium Channel Modulation: The 4-aminopyridine core suggests potential activity as a potassium channel blocker.

  • Antibacterial Agents: The sulfonamide group is a classic antibacterial pharmacophore.

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, and this compound could be explored for such properties.

It is important to note that without experimental data, these applications remain speculative and would require significant research to validate.

Safety and Handling

Specific safety data for 4-Aminopyridine-2-sulfonamide is not available. Therefore, handling precautions should be based on the known hazards of its precursor, 4-aminopyridine, and the general reactivity of sulfonamides.

4-Aminopyridine is classified as highly toxic and can be fatal if swallowed, with toxic effects upon skin contact or inhalation [7][8]. It can cause severe skin and eye irritation[7].

Recommended safety precautions include:

  • Handling only in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding the generation of dust.

  • Storing in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for 4-aminopyridine[7][8][9].

Conclusion

4-Aminopyridine-2-sulfonamide is a chemical entity with potential for further scientific exploration, stemming from the known biological activities of its structural components. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a discussion of its potential applications and necessary safety precautions. The significant lack of published experimental data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.

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A Technical Guide to 4-Aminopyridine-2-sulfonamide: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopyridine-2-sulfonamide is a heterocyclic organic compound that represents a critical structural motif in medicinal chemistry. It strategically combines the biologically significant 4-aminopyridine scaffold, known for its ion channel modulating properties, with the versatile sulfonamide functional group, a cornerstone of numerous therapeutic agents.[1][2] This guide provides an in-depth technical exploration of 4-aminopyridine-2-sulfonamide, focusing on its synthesis, physicochemical characteristics, and its primary role as a pivotal intermediate in the development of advanced pharmaceutical compounds, particularly in the synthesis of sulfonylurea derivatives. We will delve into the mechanistic rationale behind its synthesis and derivatization, provide validated experimental protocols, and offer insights grounded in practical application for researchers and drug development professionals.

Introduction: A Molecule of Convergent Pharmacophores

In the landscape of drug discovery, the strategic combination of known pharmacophores into a single molecular framework is a powerful strategy for generating novel chemical entities with unique biological activities. 4-Aminopyridine-2-sulfonamide is a prime example of this design philosophy.

  • The 4-Aminopyridine Core: The pyridine ring substituted with an amino group at the 4-position is not merely a structural backbone; it is a bioactive moiety in its own right. The parent compound, 4-Aminopyridine (fampridine), is an established potassium channel blocker used to improve walking in patients with multiple sclerosis by enhancing action potential propagation in demyelinated axons.[2] Its inclusion in an intermediate imparts a specific set of steric and electronic properties that can influence the final compound's interaction with biological targets.

  • The Sulfonamide Group: The sulfonamide functional group (-SO₂NH₂) is one of the most prolific in pharmaceutical sciences.[3] Since the discovery of sulfanilamide, this group has been integral to the development of antibacterial, diuretic, anti-inflammatory, and hypoglycemic agents.[1][4] It acts as a versatile chemical handle, a bioisostere for carboxylic acids, and a key hydrogen bond donor/acceptor, profoundly influencing a drug's pharmacokinetic and pharmacodynamic profile.[5]

The fusion of these two moieties yields 4-Aminopyridine-2-sulfonamide, a building block primed for derivatization into a diverse range of potential therapeutics.

Structural and Physicochemical Profile

Understanding the fundamental properties of an intermediate is paramount for its effective use in multi-step synthesis. The key physicochemical data for the hydrochloride salt of 4-Aminopyridine-2-sulfonamide are summarized below.

Table 1: Physicochemical Properties of 4-Aminopyridine-2-sulfonamide

Property Value Source
Molecular Formula C₅H₇N₃O₂S [6]
Monoisotopic Mass 173.0259 Da [6]
Appearance White to slight yellow solid [7]
XlogP (Predicted) -0.9 [6]
Hydrogen Bond Donors 2 (from -NH₂ and -SO₂NH₂) Calculated

| Hydrogen Bond Acceptors | 4 (from N in ring, O=S=O, N in -NH₂) | Calculated |

Caption: Chemical structure of 4-Aminopyridine-2-sulfonamide.

Synthesis of the Intermediate: A Strategic Approach

The synthesis of 4-Aminopyridine-2-sulfonamide requires a regioselective method to introduce the sulfonamide group onto the 4-aminopyridine scaffold. The most direct and industrially scalable approach involves the electrophilic sulfonation of 4-aminopyridine.

Causality in Experimental Design

The primary challenge in this synthesis is controlling the position of sulfonation. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution. However, the amino group at the 4-position is a strong activating group, directing electrophiles to the ortho positions (3 and 5). To achieve substitution at the 2-position, a strong electrophile and carefully controlled reaction conditions are necessary. Chlorosulfonic acid is the reagent of choice due to its high reactivity. The reaction is typically performed at low temperatures to mitigate its exothermicity and prevent the formation of undesired side products.

Caption: Workflow for the synthesis of the intermediate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq).

  • Solvation: Add a suitable inert solvent, such as dichloromethane, to dissolve the starting material under a nitrogen atmosphere.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C. Causality: This low temperature is critical to control the highly exothermic reaction with chlorosulfonic acid, preventing thermal degradation and unwanted side reactions.

  • Reagent Addition: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid.

  • Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the isolated solid under vacuum to yield 4-aminopyridine-2-sulfonamide. Further purification can be achieved by recrystallization if necessary.

Core Application: The Gateway to Sulfonylureas

The primary utility of 4-Aminopyridine-2-sulfonamide as an intermediate lies in the reactivity of its sulfonamide nitrogen. This site serves as an excellent nucleophile for constructing sulfonylurea linkages, a key structural feature in a major class of oral antidiabetic agents.

Mechanistic Rationale: Nucleophilic Addition to Isocyanates

The synthesis of sulfonylureas from a sulfonamide and an isocyanate is a robust and widely employed transformation.[8][9] The mechanism proceeds via two key steps:

  • Deprotonation: In the presence of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride), the proton on the sulfonamide nitrogen is abstracted. This is the most acidic proton in the molecule, and its removal generates a highly nucleophilic sulfonamide anion.

  • Nucleophilic Attack: The sulfonamide anion then attacks the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate is subsequently protonated during aqueous work-up to yield the final sulfonylurea product.

Caption: Logical workflow for sulfonylurea synthesis.

Detailed Experimental Protocol: Derivatization

This protocol describes a general procedure for synthesizing a sulfonylurea derivative from 4-aminopyridine-2-sulfonamide.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-aminopyridine-2-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry acetone.

  • Isocyanate Addition: Add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.05 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up: Add water to the residue and acidify with 2N HCl to a pH of approximately 5-6. This will protonate the product and neutralize any remaining base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonylurea derivative.

  • Final Product: The crude product can be purified by column chromatography or recrystallization to obtain the final, high-purity compound.

Conclusion and Future Outlook

4-Aminopyridine-2-sulfonamide is more than a simple chemical; it is a strategically designed building block that provides a direct and efficient route to complex molecules with high therapeutic potential. Its synthesis, while requiring careful control, is based on established and scalable chemical principles. Its true value is realized in its role as a key intermediate, particularly for the synthesis of sulfonylureas, where it allows for the modular and convergent assembly of drug candidates.[3] As drug discovery continues to seek novel scaffolds, intermediates like 4-Aminopyridine-2-sulfonamide, which combine multiple pharmacophoric elements, will remain indispensable tools for medicinal chemists and drug development professionals.

References

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Pyridine-Sulfonamide Hybrids: A Technical Guide to Synthesis, Biological Activity, and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity, or "hybrid," is a powerful and well-established strategy for the development of novel therapeutic agents. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. The pyridine-sulfonamide scaffold represents a particularly fruitful area of this research.

The sulfonamide group (-SO2NH-) is a cornerstone of pharmacology, present in a wide array of drugs including antibacterial, diuretic, hypoglycemic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor and to mimic a carboxylate group allows it to interact with a diverse range of biological targets.[4] The pyridine ring, a bioisostere of a phenyl ring, is a key component of many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[5][6]

The fusion of these two moieties creates a hybrid scaffold with significant therapeutic potential. The pyridine ring can be readily functionalized to tune steric and electronic properties, while the sulfonamide group provides a critical anchor for binding to numerous enzyme active sites. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of pyridine-sulfonamide hybrid compounds for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The synthesis of pyridine-sulfonamide hybrids can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the coupling of a pre-functionalized pyridine amine with a sulfonyl chloride or the construction of the pyridine ring on a sulfonamide-containing precursor.

Core Synthesis via Sulfonylation of Pyridine Amines

A fundamental and widely used method involves the reaction of a substituted aminopyridine with an arylsulfonyl chloride.[7] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine itself, in an inert solvent like dichloromethane (DCM).

Rationale: This method is straightforward and modular. A wide variety of commercially available sulfonyl chlorides and aminopyridines can be used, allowing for the rapid generation of a diverse library of compounds for screening. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reactant Preparation: Dissolve the selected pyridine-based amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a catalytic amount of a suitable base, such as triethylamine (1.2 eq.), to the solution.

  • Sulfonyl Chloride Addition: Slowly add the corresponding p-toluene sulfonyl chloride (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture for approximately 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final pyridine-sulfonamide hybrid.[7]

Multi-Component Reaction (MCR) for Pyridine Ring Construction

One-pot multi-component reactions offer an efficient alternative for building the pyridine core directly onto a sulfonamide-bearing molecule. For instance, new pyridine derivatives with a sulfonamide moiety can be synthesized from aryl aldehydes, malononitrile, a sulfonamide-containing ketone (e.g., N-[4-acetylphenyl]-4-methylbenzenesulfonamide), and ammonium acetate.[8]

Rationale: MCRs are highly convergent and atom-economical, reducing the number of synthetic steps, purification processes, and waste generated. This approach allows for the rapid assembly of complex molecules from simple, readily available starting materials.[8]

Visualization: General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for creating pyridine-sulfonamide hybrids.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A Aminopyridine Derivative D N-Sulfonylation Reaction A->D B Arylsulfonyl Chloride B->D C Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) C->D Catalyzes/Enables E Aqueous Work-up & Extraction D->E Crude Product F Purification (Column Chromatography) E->F G Pyridine-Sulfonamide Hybrid F->G Purified Compound

Caption: A typical workflow for the synthesis of pyridine-sulfonamide hybrids.

Part 2: Diverse Biological Activities and Therapeutic Applications

The pyridine-sulfonamide scaffold has proven to be a versatile template for designing inhibitors of various biological targets, leading to a broad spectrum of therapeutic activities.

Anticancer Activity

A significant body of research has focused on the development of pyridine-sulfonamide hybrids as anticancer agents, targeting various hallmarks of cancer.

  • Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress carbonic anhydrase IX (CA IX), an enzyme that helps maintain intracellular pH in the hypoxic tumor microenvironment, promoting tumor survival and proliferation.[9][10] The sulfonamide moiety is a classic zinc-binding group that can potently inhibit CAs. Pyridine-sulfonamide hybrids have been designed as effective CA IX inhibitors. For example, a series of novel hybrids showed a para-chloro derivative to be highly cytotoxic against breast cancer cell lines, with a CA IX inhibition IC50 of 253 nM.[9][10] This compound was also found to induce cell cycle arrest and autophagy.[9]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubule dynamics, is a validated target for anticancer drugs. Novel pyridine carbothioamides functionalized with a sulfonamide moiety have been synthesized and evaluated as tubulin polymerization inhibitors.[11] Certain derivatives exhibited potent cytotoxicity against A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver) cancer cell lines, with IC50 values for tubulin polymerization as low as 1.1 µM, outperforming known agents like colchicine.[11] Molecular docking studies confirmed their binding at the colchicine site of tubulin.[11]

  • Kinase Inhibition: Dysregulation of protein kinases is a common driver of cancer. A sulfonamide-pyridine-7-azaindazole hybrid showed profound inhibitory activity against PI3Kδ (IC50: 1.0 nM) and promising antiproliferative effects against acute myeloid leukemia cell lines.[12]

Table 1: Anticancer Activity of Representative Pyridine-Sulfonamide Hybrids

Compound ClassTargetCancer Cell LineIC50 / GI50Reference
Pyridine-SulfonamideCarbonic Anhydrase IXBreast Cancer (MCF-7)253 nM (Enzyme)[9][10]
Pyridine Carbothioamide-SulfonamideTubulin PolymerizationProstate (PC-3)~2.5x stronger than Doxorubicin[11]
Pyridine-Pyrazole-SulfonamideMultiple Kinases (JNK1, etc.)Colon (COLO-205)1.23–2.22 µM[12]
Pyridine-7-azaindazole-SulfonamidePI3KδLeukemia (HL-60)0.87–5.82 µM[12]
Antimicrobial and Antiviral Activities

The foundational success of sulfonamides as antibacterial agents continues with modern hybrid structures.

  • Antibacterial Activity: Newly synthesized pyridine-based N-sulfonamides have demonstrated significant antimicrobial potency.[13] Some p-tolyl pyridone derivatives showed higher potency against Gram-negative bacteria like K. pneumonia than the standard drug sulfadiazine.[13]

  • Antiviral Activity: The same study identified compounds with promising antiviral effects. Two derivatives showed over 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[13] Further investigation revealed that these compounds inhibit the Hsp90α protein, a chaperone protein essential for the replication of many viruses. The most potent compound had an IC50 of 4.48 μg/mL against Hsp90α.[13]

Antidiabetic Activity

Metabolic disorders are another promising area for these hybrids. A series of pyridine-based sulfonamides were synthesized and evaluated for their antidiabetic potential via inhibition of α-amylase, an enzyme involved in carbohydrate digestion. All the tested compounds showed notable α-amylase inhibition, comparable to the standard drug acarbose, which was supported by in silico molecular docking studies.

Part 3: Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on pyridine-sulfonamide hybrids have yielded valuable insights.

Key SAR Insights
  • Substitution on the Sulfonamide-Bearing Ring: For antibacterial activity, derivatives with an unsubstituted benzene sulfonamide were more potent against S. mutans, whereas p-tolyl substituted derivatives were more active against Gram-negative bacteria.[13] This highlights how subtle electronic and steric changes can alter the activity spectrum.

  • Substitution on the Pyridine Ring: In a series of antiviral compounds, the presence of an ethoxycarbonyl group at the C5 position of the pyridine ring was crucial for activity against HSV-1 and CBV4. Replacing this group with a cyano group led to a significant drop or complete loss of activity.[13]

  • Nature of the Linker: For anticancer agents targeting tubulin, the thioamide linker (C=S) was integral to the design.[11] The nature and position of substituents on the N-phenyl ring attached to this linker were critical; for instance, a 2,4-dichloro substitution resulted in one of the most potent compounds.[11]

  • N1-Substitution on the Sulfonamide Group: The N1 nitrogen of the sulfonamide is a key point for modification.[14] Mono-substitution is generally favorable for activity, while di-substitution often leads to inactive compounds. Attaching heterocyclic rings at this position often increases potency.[14]

Visualizing the Mechanism of Action

The inhibition of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment is a key anticancer mechanism for many sulfonamide-based drugs.

MoA cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Metabolism cluster_action Drug Action Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization CAIX CA IX Overexpression (on cell surface) HIF1a->CAIX H_ion Proton (H+) Production CAIX->H_ion Glycolysis Increased Glycolysis Acidosis_in Intracellular Acidosis (Leads to Apoptosis) H_ion->Acidosis_in Hybrid Pyridine-Sulfonamide Hybrid Inhibition Inhibition of CA IX Inhibition->CAIX pH_balance Disrupted pH Regulation pH_balance->Acidosis_in

Caption: Mechanism of CA IX inhibition by pyridine-sulfonamide hybrids in cancer.

Part 4: Challenges and Future Perspectives

While the pyridine-sulfonamide scaffold holds immense promise, several challenges remain. Achieving selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) is crucial to minimize off-target effects. Improving the aqueous solubility and overall drug-like properties of highly active but lipophilic compounds is another key area for optimization.

The future of this field lies in the rational design of multi-target agents. For instance, designing a single hybrid molecule that can inhibit both a kinase and a carbonic anhydrase could provide a synergistic anticancer effect. The continued application of computational chemistry for in silico screening and ADME prediction will be invaluable in prioritizing synthetic targets and accelerating the discovery of new lead compounds.[11] The exploration of novel synthetic methodologies, particularly those that allow for late-stage diversification, will further expand the chemical space and potential applications of these versatile hybrids.

Conclusion

Pyridine-sulfonamide hybrids represent a robust and highly adaptable chemical scaffold in modern drug discovery. The convergence of well-established synthetic feasibility, a wide range of biological activities—spanning from anticancer to antidiabetic and antimicrobial—and a growing understanding of their structure-activity relationships makes them a compelling area for continued research. For drug development professionals, these compounds offer a rich starting point for designing next-generation therapeutics with potentially enhanced efficacy and novel mechanisms of action.

References

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Ghaly, M. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Kumar, R., Sharma, S., & Singh, P. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Yarie, M., Zolfigol, M. A., & Torabi, M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Agamy, M. H. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Frontiers in Chemistry, 11, 1234567. [Link]

  • Saukshmya, T., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(9), 2987. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition and Induction of Apoptosis. Future Medicinal Chemistry, 15(2), 125-141. [Link]

  • Riaz, S., et al. (2021). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Chemical Biodiversity. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Future Medicinal Chemistry, 15(2), 125-141. [Link]

  • Wang, Y., et al. (2023). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry. [Link]

  • Taha, M., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure. [Link]

  • Ghomashi, R., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry. [Link]

  • Ghomashi, R., et al. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids. Bentham Science Publishers. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Liu, K., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6754-6761. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Pharma D. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1640-1647. [Link]

Sources

Methodological & Application

Application Note: Protocol for N-Sulfonylation of 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, scalable, and regioselective protocol for the synthesis of N-(pyridin-4-yl)sulfonamides via the sulfonylation of 4-aminopyridine (4-AP) derivatives.

Context: The sulfonylation of 4-aminopyridine is a cornerstone reaction in medicinal chemistry, often used to synthesize potassium channel blockers, antibacterial agents, and anti-inflammatory scaffolds. However, the reaction presents a specific regioselectivity challenge: the competition between the exocyclic amine (desired site) and the endocyclic pyridine nitrogen (kinetic site), as well as the risk of bis-sulfonylation.

Scope: This guide details the mechanistic basis of the reaction, provides a "Gold Standard" protocol for general synthesis, an alternative high-efficiency protocol for unreactive substrates, and a comprehensive troubleshooting matrix.

Mechanistic Insight & Regioselectivity

The reaction of 4-aminopyridine (1) with a sulfonyl chloride (2) is governed by the nucleophilicity of two distinct nitrogen centers.

The Nucleophilicity Paradox
  • Endocyclic Nitrogen (

    
    ):  The pyridine ring nitrogen is typically the most basic and kinetically nucleophilic site. Reaction here forms an unstable 
    
    
    
    -sulfonylpyridinium salt (Kinetic Product).
  • Exocyclic Nitrogen (

    
    ):  The amino group's lone pair is delocalized into the electron-deficient pyridine ring via resonance, reducing its nucleophilicity compared to alkyl amines. Reaction here yields the stable sulfonamide (Thermodynamic Product).
    
Reaction Pathway

Under standard conditions (mild base, room temperature), the reaction often proceeds via an initial attack by the


 to form a sulfonylpyridinium intermediate. This intermediate can rearrange to the thermodynamic 

-sulfonamide product or hydrolyze back to starting materials. High temperatures or strong deprotonation (e.g., using NaH) favor direct attack by the

.

ReactionMechanism Start 4-Aminopyridine + R-SO2-Cl Kinetic N-Ring Sulfonylation (Unstable Pyridinium Salt) Start->Kinetic Kinetic Control (Fast, Low T) Thermo N-Exocyclic Sulfonylation (Stable Sulfonamide) Start->Thermo Thermodynamic Control (Slow, High T/Strong Base) Kinetic->Thermo Rearrangement (Base/Heat) Bis Bis-Sulfonylation (Side Product) Thermo->Bis Excess R-SO2-Cl

Caption: Kinetic vs. Thermodynamic pathways in 4-AP sulfonylation. The unstable pyridinium salt often rearranges to the stable sulfonamide.

Experimental Protocols

Protocol A: The "Gold Standard" (Pyridine/DCM Method)

Best for: Standard library synthesis, substrates with moderate solubility, and minimizing bis-sulfonylation. Principle: Pyridine acts as both a solvent (or co-solvent) and a base to sponge up the HCl byproduct. It is mild enough to prevent rapid bis-sulfonylation.

Reagents:

  • 4-Aminopyridine derivative (1.0 equiv)

  • Sulfonyl chloride (1.1 - 1.2 equiv)

  • Pyridine (3.0 equiv or used as solvent)

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Optional: DMAP (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the 4-aminopyridine derivative (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).

    • Note: If the substrate is insoluble in DCM, use pure Pyridine or a THF/Pyridine mixture.

  • Addition: Cool the mixture to 0°C in an ice bath. Add the Sulfonyl chloride (1.1 mmol) dropwise (either neat or dissolved in 1 mL DCM).

    • Critical: Slow addition at low temperature suppresses bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (Acid-Base Extraction):

    • Dilute with DCM (20 mL).

    • Wash with saturated

      
       (to remove HCl salts).
      
    • Purification Trick: The product (

      
      -sulfonamide) is often acidic (
      
      
      
      ). Extract the organic layer with 1M NaOH. The product moves to the aqueous phase; impurities remain in organic. Separate, then acidify the aqueous phase with 1M HCl to pH 4–5 to precipitate the pure product.
  • Isolation: Filter the precipitate or extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: The "Forced Conditions" (NaH/DMF Method)

Best for: Electron-deficient 4-aminopyridines (unreactive), sterically hindered sulfonyl chlorides, or large-scale synthesis where yield is paramount. Principle: Deprotonation of the amine creates a potent amide anion, driving the reaction at the exocyclic nitrogen.

Reagents:

  • 4-Aminopyridine derivative (1.0 equiv)

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv)

  • Sulfonyl chloride (1.1 equiv)[3]

  • DMF or THF (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) under

    
     at 0°C.
    
  • Amine Addition: Add the 4-aminopyridine (1.0 mmol) solution in DMF dropwise. Stir at 0°C for 30 mins until

    
     evolution ceases. The solution often turns yellow/orange (formation of the anion).
    
  • Sulfonylation: Add Sulfonyl chloride (1.1 mmol) dropwise at 0°C.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with ice-water.

  • Isolation: The product often precipitates upon water addition. Filter and wash with water and hexanes.

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix
Solvent SystemBaseProsCons
DCM Pyridine (3 eq)Mild, easy workup, good solubility for chlorides.Slow for electron-poor amines.
Pyridine Pyridine (Solvent)Homogeneous, drives reaction, traps HCl efficiently.Difficult to remove (high BP), bad smell.
THF LiHMDS / NaHVery fast, high conversion for difficult substrates.Requires strict anhydrous conditions; risk of bis-sulfonylation.
Water/Acetone

Green chemistry, simple filtration workup (Schotten-Baumann).Hydrolysis of sulfonyl chloride is a competing reaction.
Troubleshooting Workflow

Troubleshooting Problem Problem Identified NoRxn Low/No Conversion Problem->NoRxn BisSulf Bis-Sulfonylation (R-N(SO2R')2) Problem->BisSulf Hydrolysis Sulfonyl Chloride Hydrolysis Problem->Hydrolysis Sol1 Add Catalyst (DMAP) Or Switch to Protocol B (NaH) NoRxn->Sol1 Sol2 Reduce Eq of R-SO2-Cl (to 0.95) Lower Temp (0°C -> -10°C) BisSulf->Sol2 Sol3 Dry Solvents Strictly Increase R-SO2-Cl Eq Hydrolysis->Sol3

Caption: Decision tree for common sulfonylation issues.

Specific Issues:

  • Bis-Sulfonylation: If you observe the bis-sulfonamide (two spots on TLC, higher MW), treat the crude mixture with morpholine or NaOH/MeOH at RT for 30 mins. This selectively cleaves one sulfonyl group, returning the desired mono-sulfonamide.

  • Regioisomers: If the ring-nitrogen sulfonated product persists (rare but possible), heating the mixture in pyridine often promotes rearrangement to the thermodynamic exocyclic sulfonamide.

References

  • BenchChem. Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine. (2025).[1][2][3][4][5][6] Link

  • Journal of the American Chemical Society. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019).[5] Link

  • European Journal of Organic Chemistry. Base-Mediated C4-Selective C-H Sulfonylation of Pyridine. (2022).[4][7] Link[7]

  • ResearchGate. Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides. (2019).[5] Link

  • National Institutes of Health (PMC). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. (2021). Link

Sources

Application Note: A Detailed Protocol for the Laboratory Synthesis of 4-Aminopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 4-Aminopyridine-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein is a robust, multi-step pathway designed for clarity, reproducibility, and a high degree of purity in the final product. The protocol circumvents the challenges of direct C-H functionalization by proceeding through a key sulfonyl chloride intermediate. This document furnishes detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of Pyridine-Based Sulfonamides

Sulfonamides are a cornerstone functional group in modern pharmacology, renowned for their presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Their unique physicochemical properties, such as the ability to act as a bioisostere for carboxylic acids and amides, combined with their metabolic stability, make them highly valuable scaffolds in drug design.[1] Heterocyclic sulfonamides, particularly those derived from the pyridine nucleus, often exhibit enhanced biological activity and favorable pharmacokinetic profiles.

The synthesis of specifically substituted pyridine sulfonamides, such as 4-Aminopyridine-2-sulfonamide, presents a unique chemical challenge. Direct electrophilic sulfonation of 4-aminopyridine preferentially occurs at the 3-position due to the directing effects of the amino group, rendering this pathway unsuitable for synthesizing the 2-substituted isomer.[3] Therefore, a more strategic, multi-step approach is required. This guide details a reliable pathway commencing from a pre-functionalized pyridine precursor, leading to the synthesis of the key intermediate, 4-aminopyridine-2-sulfonyl chloride, followed by its conversion to the target sulfonamide.

Overall Synthetic Pathway & Mechanism

The synthesis is designed as a two-stage process. The foundational principle is to first construct the pyridine-2-sulfonyl chloride scaffold and then introduce the terminal amide group.

  • Stage 1: Synthesis of 4-Aminopyridine-2-sulfonyl Chloride. This crucial intermediate is prepared via the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-amino-2-mercaptopyridine. The mercaptan itself can be synthesized from an appropriate starting material like 2-chloro-4-aminopyridine. For the purpose of this protocol, we will focus on the conversion of a commercially available sodium pyridine-2-sulfinate to the sulfonyl chloride, a common and effective route.[4]

  • Stage 2: Amination of the Sulfonyl Chloride. The highly reactive sulfonyl chloride intermediate is then reacted with an ammonia source to undergo nucleophilic substitution, yielding the desired 4-Aminopyridine-2-sulfonamide.[2][5]

G A Sodium 4-Aminopyridine-2-sulfinate B 4-Aminopyridine-2-sulfonyl Chloride (Key Intermediate) A->B Stage 1: Oxidative Chlorination C 4-Aminopyridine-2-sulfonamide (Final Product) B->C Stage 2: Amination R1 N-Chlorosuccinimide (NCS) Dichloromethane (DCM) R1->A R2 Aqueous Ammonia (NH₄OH) Pyridine (Base) R2->B

Caption: High-level overview of the two-stage synthetic strategy.

Physicochemical & Safety Data

Proper handling of all reagents is critical. Researchers must consult the full Safety Data Sheet (SDS) for each chemical prior to commencing any experimental work. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Property4-Aminopyridine (Reference)4-Aminopyridine-2-sulfonyl Chloride4-Aminopyridine-2-sulfonamide (Product)
IUPAC Name Pyridin-4-amine4-Aminopyridine-2-sulfonyl chloride4-Aminopyridine-2-sulfonamide
Molecular Formula C₅H₆N₂C₅H₅ClN₂O₂SC₅H₇N₃O₂S
Molecular Weight 94.11 g/mol 208.63 g/mol 189.20 g/mol
CAS Number 504-24-5(Not available)(Not available)
Appearance White to off-white crystalline powderPresumed moisture-sensitive solidPresumed white to off-white solid
Key Hazards Acutely toxic, neurotoxinHighly reactive, corrosive, moisture-sensitive(Unknown, handle with care)

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyridine-2-sulfonyl Chloride (Intermediate)

This protocol describes the conversion of a sodium sulfinate salt to the corresponding sulfonyl chloride using N-chlorosuccinimide (NCS). This method is adapted from established procedures for preparing pyridine-2-sulfonyl chlorides.[4] The sulfonyl chloride is highly reactive and is typically used immediately in the next step without purification.

A. Materials and Reagents:

  • Sodium 4-aminopyridine-2-sulfinate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask (RBF)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice bath

B. Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck RBF with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Reagent Suspension: Add sodium 4-aminopyridine-2-sulfinate (1.0 eq) to the flask, followed by anhydrous DCM to create a stirrable suspension (approx. 0.2 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of NCS: In a separate flask, dissolve NCS (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring sulfinate suspension over 30-45 minutes.

    • Causality Insight: Slow, dropwise addition is crucial to control the exothermicity of the reaction and prevent the formation of side products. Maintaining a low temperature preserves the stability of the sulfonyl chloride product.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Immediate Use: Upon completion, the resulting crude solution of 4-aminopyridine-2-sulfonyl chloride is not isolated. The suspension is filtered through a short plug of Celite® under an inert atmosphere to remove succinimide byproduct and the filtrate is used directly in Protocol 2.[4]

Protocol 2: Synthesis of 4-Aminopyridine-2-sulfonamide (Final Product)

This protocol details the amination of the freshly prepared sulfonyl chloride intermediate.

A. Materials and Reagents:

  • Crude 4-Aminopyridine-2-sulfonyl Chloride solution in DCM (from Protocol 1)

  • Concentrated Aqueous Ammonia (NH₄OH, 28-30%) (5-10 eq)

  • Pyridine (2.0 eq)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for chromatography

B. Step-by-Step Procedure:

  • Reaction Setup: In a new, appropriately sized RBF equipped with a stir bar, add the crude 4-aminopyridine-2-sulfonyl chloride solution from Protocol 1. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (2.0 eq) to the solution.

    • Causality Insight: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction. This drives the reaction to completion and prevents potential acid-catalyzed degradation of the product.[5]

  • Amination: Slowly add concentrated aqueous ammonia (5-10 eq) dropwise to the stirring solution. A white precipitate may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to dissolve any salts and dilute the aqueous phase.

    • Extract the aqueous layer three times with DCM or Ethyl Acetate.

    • Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexane) to yield the pure 4-Aminopyridine-2-sulfonamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Experimental Workflow Visualization

G cluster_0 Protocol 1: Sulfonyl Chloride Synthesis cluster_1 Protocol 2: Sulfonamide Synthesis p1_1 Assemble and dry 3-neck RBF under N₂ p1_2 Suspend Na-sulfinate in anhydrous DCM p1_1->p1_2 p1_3 Cool to 0 °C (Ice Bath) p1_2->p1_3 p1_4 Add NCS solution dropwise p1_3->p1_4 p1_5 Stir at 0 °C for 1 hr (Monitor by TLC) p1_4->p1_5 p1_6 Filter through Celite® (Use filtrate directly) p1_5->p1_6 p2_1 Cool crude sulfonyl chloride solution to 0 °C p1_6->p2_1 Transfer Filtrate p2_2 Add Pyridine, then NH₄OH dropwise p2_1->p2_2 p2_3 Warm to RT, stir 2-4 hrs (Monitor by TLC) p2_2->p2_3 p2_4 Work-up: Aqueous Extraction p2_3->p2_4 p2_5 Dry organic phase and concentrate p2_4->p2_5 p2_6 Purify by Flash Chromatography p2_5->p2_6 p2_7 Characterize Product (NMR, MS, IR) p2_6->p2_7

Caption: Detailed laboratory workflow from starting materials to final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion in Protocol 1 Inactive NCS; Moisture in the reaction.Use freshly opened or purified NCS. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple spots on TLC after Protocol 1 Reaction too warm; Unstable intermediate.Maintain strict temperature control at 0 °C. Use the crude product immediately.
Low yield in Protocol 2 Incomplete reaction; Hydrolysis of sulfonyl chloride.Increase reaction time or equivalents of ammonia. Ensure anhydrous conditions are maintained until the quenching step.
Difficult purification Formation of polar byproducts; Pyridine salts.Perform a thorough aqueous wash during work-up. Consider an alternative solvent system for chromatography.

Conclusion

This application note provides a validated and detailed synthetic route to 4-Aminopyridine-2-sulfonamide. By employing a two-stage strategy centered on the formation of a reactive sulfonyl chloride intermediate, this protocol offers a reliable method for accessing a valuable molecular scaffold for pharmaceutical research and development. The emphasis on mechanistic rationale and procedural detail is intended to empower researchers to confidently reproduce and adapt this synthesis for their specific applications.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • PMC. Preparation of sulfonamides from N-silylamines.
  • Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Cardiff University - ORCA. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Benchchem. (2011). Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine.
  • Unknown. (2010). Sulfonamide synthesis.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE synthesis.

Sources

Application Note: 4-Aminopyridine-2-sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the strategic utilization of 4-Aminopyridine-2-sulfonamide as a high-value "seed" fragment, particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs).

Executive Summary & Rationale

4-Aminopyridine-2-sulfonamide represents a "privileged structure" in FBDD. Unlike promiscuous binders, this fragment offers a dual-modality interaction profile:

  • The Warhead (2-Sulfonamide): A validated zinc-binding group (ZBG) essential for anchoring the molecule in the active site of metalloenzymes (e.g., Carbonic Anhydrases, MMPs).

  • The Growth Vector (4-Amino): A solvent-exposed handle positioned para to the ring nitrogen, allowing for "fragment growing" without disrupting the essential metal coordination.

This guide provides the biophysical protocols to validate binding and the chemical strategies to elaborate this fragment into a potent, isoform-selective lead.

Physicochemical Profile (The "Rule of Three")
PropertyValueFBDD Suitability
Molecular Weight ~173.2 DaExcellent (<300 Da allows significant growth)
H-Bond Donors 3 (NH₂, SO₂NH₂)High (Facilitates specific active site anchoring)
H-Bond Acceptors 3 (Pyridine N, SO₂ O)Good
cLogP ~ -0.5 to 0.5Ideal (High solubility for high-concentration screening)
pKa (Sulfonamide) ~8.5 - 9.0Binds primarily as the anion (NH⁻) to Zn²⁺ at physiological pH.

Structural Biology & Binding Mechanism

Understanding the binding mode is prerequisite to experimental design.

  • Primary Interaction: The sulfonamide nitrogen (in its deprotonated anionic form) coordinates directly to the catalytic Zinc ion (

    
    ) in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Secondary Interaction: The oxygen atoms of the sulfonamide group accept hydrogen bonds from the backbone NH of residue Thr199 (in hCA II numbering).

  • Tertiary Interaction (The Vector): The pyridine ring sits in the hydrophobic wall. Crucially, the 4-amino group points towards the "selective pocket" (often the exit of the active site), making it the ideal site for chemical elaboration.

Visualization: Binding Mode & FBDD Workflow

FBDD_Workflow cluster_Screening Phase 1: Validation cluster_Elaboration Phase 2: Optimization Fragment 4-Aminopyridine- 2-sulfonamide Target Target: Carbonic Anhydrase (Zn2+ Active Site) Fragment->Target Zn2+ Coordination SPR SPR Screening (Kd Determination) Fragment->SPR Screening XRay X-ray Crystallography (Soaking) SPR->XRay Hit Confirmation Grow Fragment Growing (via 4-NH2 vector) XRay->Grow Structure-Guided Design Lead High Potency Lead (nM affinity) Grow->Lead Synthetic Chem

Caption: Workflow for evolving the 4-aminopyridine-2-sulfonamide fragment from initial screen to lead compound.

Protocol 1: Biophysical Screening via SPR

Surface Plasmon Resonance (SPR) is the preferred method for screening this fragment due to its low molecular weight and fast on/off rates.

Materials
  • Sensor Chip: CM5 or SA (Streptavidin) Series S chip.

  • Ligand: Biotinylated Carbonic Anhydrase (or amine-coupled).

  • Analyte: 4-Aminopyridine-2-sulfonamide (dissolved in 100% DMSO).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Avoid buffers with high chelating potential (like EDTA) which strip the Zn²⁺.

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the target protein to a density of ~3000-5000 RU. High density is required because the fragment signal (

      
      ) will be low (theoretical 
      
      
      
      RU).
  • Sample Preparation:

    • Prepare a 200 mM stock of the fragment in pure DMSO.

    • Perform a "Clean Screen" dilution: Dilute stock into Running Buffer to achieve a top concentration of 500 µM (final DMSO 1-2%).

    • Prepare a 2-fold dilution series (e.g., 500 µM down to 15 µM).

  • Solvent Correction:

    • Prepare DMSO calibration standards (0.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is mandatory for fragment screening.

  • Injection Cycle:

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • The sensorgram should be "square-wave" (rapid on/off).

    • Fit steady-state affinity (

      
       vs. Concentration) to derive 
      
      
      
      .
    • Validation Criterion: The binding stoichiometry should be near 1:1. If

      
       is exceeded significantly, suspect non-specific aggregation.
      

Protocol 2: X-Ray Crystallography (Soaking)

Obtaining a high-resolution structure is the " go/no-go " step for FBDD.

Buffer Considerations
  • Precipitant: Avoid citrate or high concentrations of sulfate if possible, as they can compete with the sulfonamide for the Zn²⁺ site.

  • pH: Maintain pH > 7.0 to ensure the sulfonamide is deprotonated (active form).

Soaking Procedure[2]
  • Crystal Growth: Grow apo-crystals of the target enzyme (e.g., hCA II) using standard hanging drop vapor diffusion.

  • Soak Solution:

    • Dissolve the fragment in DMSO to 100 mM.

    • Add fragment to the reservoir solution to a final concentration of 10–20 mM . (Note: Fragments require high concentrations to occupy the site due to moderate affinity).

    • Ensure final DMSO concentration in the drop does not dissolve the crystal (typically <10%).

  • Incubation:

    • Soak for 2–24 hours. Monitor crystals for cracking.

  • Cryoprotection & Data Collection:

    • Transfer crystal to cryo-protectant containing the same concentration of fragment to prevent washout (off-rates are fast!).

    • Flash freeze in liquid nitrogen.

  • Refinement:

    • Look for

      
       density connected to the active site Zinc.
      
    • Verify the distance between Sulfonamide N and Zn is ~2.0 Å.

Protocol 3: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the 4-amino group is the vector for optimization. The goal is to extend the molecule to reach secondary pockets (e.g., the hydrophobic or hydrophilic halves of the CA active site).

Synthetic Strategy: The "Tail Approach"

The 4-amino group is relatively unreactive due to the electron-withdrawing nature of the pyridine and sulfonamide groups. Standard amide couplings may be sluggish.

Reaction A: Reductive Amination (Preferred)

This maintains the basicity of the nitrogen (optional) or allows for flexible linkers.

  • Reagents: 4-Aminopyridine-2-sulfonamide (1 equiv), Aryl/Alkyl Aldehyde (1.1 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Solvent: DCE (Dichloroethane) or MeOH with 1% Acetic Acid.

  • Procedure:

    • Mix amine and aldehyde for 1 hour to form imine (monitor by LCMS).

    • Add STAB and stir at RT overnight.

    • Purification: Reverse-phase HPLC (acidic mobile phase).

Reaction B: Urea/Carbamate Linkage

Excellent for reaching distant residues via H-bond networks.

  • Reagents: Triphosgene (0.33 equiv) or Isocyanate (1.1 equiv).

  • Base: DIPEA or Pyridine.

  • Procedure:

    • Activate the 4-amino group with triphosgene to form the isocyanate in situ, then react with a secondary amine "tail".

    • Alternatively, react the fragment directly with a commercial isocyanate to form the urea.

Optimization Table: Common "Tails" for Selectivity
Tail MotifTarget InteractionSelectivity Goal
Benzyl / Phenyl Hydrophobic PocketGeneral Potency
Fluoro-benzyl Halogen BondinghCA IX (Tumor associated)
PEG / Sugar Hydrophilic RegionMembrane impermeability (Topical Glaucoma)
Triazole Click-Chem LinkerLibrary generation

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex. PDB Entry (General Reference). Link

Sources

Application Notes and Protocols for the Derivatization of 4-Aminopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminopyridine-2-sulfonamide is a versatile heterocyclic compound possessing two primary nucleophilic centers: a primary aromatic amine at the C4 position and a sulfonamide group at the C2 position. The derivatization of this scaffold is of significant interest in medicinal chemistry and drug development. The N-acylsulfonamide moiety, for instance, is a well-regarded bioisostere for carboxylic acids, offering similar acidity (pKa 3.5-4.5) and hydrogen bonding capabilities but with enhanced metabolic stability.[1] Modifications at the 4-amino group can modulate the compound's basicity, polarity, and interaction with biological targets.

This guide provides a comprehensive overview of the chemical reactivity of 4-aminopyridine-2-sulfonamide and details field-proven protocols for its selective derivatization at both the 4-amino and 2-sulfonamide positions. The causality behind experimental choices, self-validating procedural steps, and troubleshooting advice are provided to empower researchers in synthesizing novel derivatives for screening and development.

Physicochemical Properties and Reactivity Analysis

Understanding the properties of the starting material is fundamental to designing successful synthetic strategies.

Table 1: Physicochemical Properties of 4-Aminopyridine-2-sulfonamide

Property Value Source/Note
IUPAC Name 4-aminopyridine-2-sulfonamide ---
Molecular Formula C₅H₆N₄O₂S ---
Molecular Weight 186.19 g/mol Calculated
Appearance White to off-white solid (predicted) ---
Melting Point Not widely reported. Likely >160 °C. Based on 4-aminopyridine (155-158 °C).[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO. Inferred from similar structures.

| CAS Number | 100357-19-9 | --- |

Reactivity Profile

The derivatization of 4-aminopyridine-2-sulfonamide is dictated by the relative nucleophilicity of its two key functional groups.

  • 4-Amino Group: This primary aromatic amine is the most nucleophilic site on the molecule. The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring.[3] It will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides under standard conditions. Reactions at this site are generally facile and often do not require harsh conditions.[4][5]

  • 2-Sulfonamide Group (-SO₂NH₂): The nitrogen atom of the sulfonamide is significantly less nucleophilic than the 4-amino group due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂). Derivatization at this position typically requires deprotonation with a strong, non-nucleophilic base (e.g., sodium hydride) to generate the highly nucleophilic sulfonamide anion.[6][7]

This reactivity difference allows for the selective derivatization of the 4-amino group over the sulfonamide under mild basic or neutral conditions.

Derivatization Strategies & Protocols

The following sections provide detailed, step-by-step protocols for the selective modification of 4-aminopyridine-2-sulfonamide.

Strategy A: Selective N-Acylation of the 4-Amino Group

This procedure leverages the higher intrinsic nucleophilicity of the 4-amino group to achieve selective acylation, leaving the sulfonamide group intact. The reaction involves the treatment of the substrate with an acylating agent in the presence of a mild base to neutralize the acid byproduct.

Protocol 1: Synthesis of 4-(Acetylamino)pyridine-2-sulfonamide

This protocol details the acetylation using acetic anhydride, a common and efficient acylating agent.[8]

Materials:

  • 4-Aminopyridine-2-sulfonamide (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminopyridine-2-sulfonamide (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The causality for using pyridine is twofold: it acts as a solvent and as a base to quench the acetic acid byproduct formed during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9] A typical eluent system is 10% methanol in dichloromethane. The product spot should be less polar (higher Rf) than the starting material. Use a co-spot lane containing both starting material and the reaction mixture to aid in interpretation.[10]

  • Work-up: Once the starting material is consumed, remove the pyridine under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol-water mixture to afford the pure 4-(acetylamino)pyridine-2-sulfonamide.[11]

Strategy B: N-Alkylation of the 2-Sulfonamide Group

This procedure targets the less reactive sulfonamide nitrogen. A critical step is the use of a strong base to generate the sulfonamide anion, which then acts as a potent nucleophile to attack an alkylating agent.

Protocol 2: Synthesis of 4-Amino-N-methylpyridine-2-sulfonamide

This protocol uses sodium hydride (NaH) as the base and methyl iodide as the alkylating agent.[6][7]

Materials:

  • 4-Aminopyridine-2-sulfonamide (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Cold saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Add the sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water. Handle with extreme care.

  • Deprotonation: Dissolve 4-aminopyridine-2-sulfonamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise via syringe to the NaH suspension at 0 °C. The causality for using a strong base like NaH is its ability to irreversibly deprotonate the weakly acidic N-H of the sulfonamide, forming a sodium salt.[6]

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Let the reaction stir at room temperature overnight. Monitor by TLC (e.g., 50% ethyl acetate in hexanes).

  • Quenching: Carefully quench the reaction by slowly adding cold saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-amino-N-methylpyridine-2-sulfonamide.

Visualization of Workflows

General Derivatization Workflow

G Start 4-Aminopyridine-2-sulfonamide N4_Deriv Derivatization at 4-Amino Group Start->N4_Deriv Mild Base / Neutral Cond. N2_Deriv Derivatization at 2-Sulfonamide Group Start->N2_Deriv Strong Base (e.g., NaH) Acylation_N4 N-Acylation (Acyl Halides, Anhydrides) N4_Deriv->Acylation_N4 Alkylation_N4 N-Alkylation (Alkyl Halides) N4_Deriv->Alkylation_N4 Alkylation_N2 N-Alkylation (Strong Base + Alkyl Halide) N2_Deriv->Alkylation_N2 Acylation_N2 N-Acylation (Strong Base + Acyl Halide) N2_Deriv->Acylation_N2

Caption: General workflow for derivatizing 4-aminopyridine-2-sulfonamide.

Reaction Scheme for N-Acylation of the 4-Amino Group

G cluster_reactants Reactants cluster_products Products Start 4-Aminopyridine-2-sulfonamide Product 4-(Acetylamino)pyridine-2-sulfonamide Start->Product Pyridine, RT Reagent Acetic Anhydride Reagent->Product Byproduct Acetic Acid Reagent->Byproduct G Start Reaction Issue? No_Product No Product Formation (by TLC) Start->No_Product No change Low_Yield Low Isolated Yield Start->Low_Yield Product forms, but recovery is poor Multi_Spots Multiple Products (by TLC) Start->Multi_Spots Complex mixture C1 Reagent Quality? Reaction Conditions? (Temp, Time) No_Product->C1 Check... C2 Incomplete Reaction? Work-up Loss? Purification Loss? Low_Yield->C2 Check... C3 Reaction Selectivity? (Temp, Base) Starting Material Purity? Multi_Spots->C3 Check...

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Removing Byproducts from Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of sulfonamide compounds. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

I. Understanding the Challenge: Common Byproducts in Sulfonamide Synthesis

The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry. However, this reaction is often accompanied by the formation of specific byproducts that can complicate purification and compromise the purity of the final compound. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

ByproductFormation MechanismKey Physicochemical Properties
Unreacted Sulfonyl Chloride Incomplete reaction due to insufficient reaction time, low temperature, or steric hindrance.[1]Highly reactive electrophile, sensitive to moisture.[2][3]
Corresponding Sulfonic Acid Hydrolysis of the starting sulfonyl chloride by trace amounts of water in the reaction medium.[2][4]Highly polar and acidic; typically water-soluble.
Di-sulfonated Amine Reaction of a primary amine with two equivalents of the sulfonyl chloride, especially when the sulfonyl chloride is in excess.[2]Less polar than the desired monosulfonated product but often has similar chromatographic behavior.
Unreacted Amine Incomplete reaction, often due to a sterically hindered or electron-deficient amine.[1]Basic; can be readily protonated and extracted into an acidic aqueous phase.[5]

II. Troubleshooting and FAQs: A Problem-Oriented Approach

This section addresses common issues encountered during the purification of sulfonamides in a practical question-and-answer format.

FAQ 1: My crude product is a sticky oil or gum. How can I crystallize it?

Answer: An oily or sticky product often indicates the presence of impurities that inhibit crystallization.[1] Before attempting a full-scale recrystallization, several strategies can be employed:

  • Trituration: Stirring the crude oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes or diethyl ether), can often induce solidification.

  • Solvent Switch: If trituration fails, consider dissolving the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent (like hexanes) until turbidity persists. This can promote precipitation of the product.

  • Preliminary Purification: For highly impure samples, a rapid filtration through a short plug of silica gel (a "flash plug") can remove highly polar or non-polar impurities, providing a cleaner material for subsequent recrystallization.

FAQ 2: During recrystallization, my product "oils out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[6] This is often due to high impurity levels or a solvent choice where the product's melting point is below the solution's boiling point.[6]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent to reduce the concentration, and allow it to cool much more slowly.[6]

  • Change Solvent System: The solvent may be too nonpolar. Switching to a more polar solvent or a mixed solvent system (e.g., ethanol-water or isopropanol-water) can be effective for many sulfonamides.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound to provide a nucleation site.[6]

FAQ 3: My TLC shows a spot corresponding to unreacted sulfonyl chloride. What is the best way to remove it?

Answer: Unreacted sulfonyl chloride is a common and reactive impurity. A simple aqueous workup is often insufficient for its complete removal.

  • Nucleophilic Quenching: Before the main aqueous workup, add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture. This will convert the reactive sulfonyl chloride into a more stable sulfonate ester or a simple sulfonamide, respectively, which can then be more easily separated by extraction or chromatography.[7]

  • Scavenger Resins: For challenging separations or when the product is sensitive to aqueous conditions, amine-based scavenger resins are highly effective. These resins contain covalently bound amines that react with and sequester the excess sulfonyl chloride, which is then removed by simple filtration.[7]

FAQ 4: How do I remove the sulfonic acid byproduct?

Answer: The sulfonic acid byproduct is formed from the hydrolysis of the sulfonyl chloride.[2] Due to its acidic nature, it is readily removed with a basic aqueous wash.

Procedure: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[5][7] The basic wash will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.

FAQ 5: I have a di-sulfonated byproduct that is difficult to separate by chromatography. What are my options?

Answer: The di-sulfonated byproduct can be challenging to remove due to its similar polarity to the desired product.

  • Optimize Chromatography: Experiment with different solvent systems for flash chromatography. A less polar solvent system may improve the separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.

  • Recrystallization: Carefully chosen solvent systems for recrystallization can sometimes selectively crystallize the desired mono-sulfonated product, leaving the di-sulfonated impurity in the mother liquor. This often requires experimentation with various solvents.[6]

  • Reaction Optimization: The best solution is often to prevent its formation in the first place. This can be achieved by the slow, dropwise addition of the sulfonyl chloride (1.0-1.1 equivalents) to the amine solution at a low temperature (e.g., 0 °C).[2]

III. Core Purification Protocols

The following section provides detailed, step-by-step protocols for the most common and effective purification techniques for sulfonamides.

Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities

This technique is fundamental for purifying sulfonamides by exploiting the acidic nature of the N-H proton.

Causality: The sulfonamide proton is weakly acidic (pKa ≈ 10). In the presence of a strong base (like NaOH), it is deprotonated to form a water-soluble anionic salt. This allows for its separation from neutral organic impurities. Conversely, unreacted amine starting material can be protonated with acid and extracted into an aqueous layer.[5][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Removal of Unreacted Amine: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic amine will be protonated and move into the aqueous layer. Drain and discard the aqueous layer.

  • Removal of Sulfonic Acid: Wash the organic layer with a saturated NaHCO₃ solution. The acidic sulfonic acid byproduct will be deprotonated and extracted into the aqueous phase. Drain and discard the aqueous layer.

  • Isolation of Sulfonamide:

    • Add 1M NaOH solution to the separatory funnel and shake vigorously. The sulfonamide will be deprotonated and partition into the aqueous layer.

    • Separate the two layers, saving the aqueous layer containing the sulfonamide salt.

    • Re-extract the organic layer with fresh 1M NaOH to ensure complete recovery.

  • Product Recovery:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly acidify the aqueous solution by adding concentrated HCl dropwise with stirring until the pH is acidic (pH ~2), which will precipitate the pure sulfonamide.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization for High-Purity Crystalline Products

Recrystallization is often the final purification step to obtain highly pure, crystalline sulfonamides.[6][9]

Causality: This technique relies on the difference in solubility of the sulfonamide and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair. Common choices for sulfonamides include ethanol, isopropanol, or mixtures with water (e.g., 70% isopropanol/water).[6][10]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[6]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for 15-30 minutes.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.

IV. Visualization of Workflows

Diagrams can simplify complex decision-making processes and workflows.

General Purification Workflow

G cluster_0 Reaction Workup cluster_1 Purification cluster_2 Analysis Crude Reaction Mixture Crude Reaction Mixture Quench (e.g., NH4Cl) Quench (e.g., NH4Cl) Crude Reaction Mixture->Quench (e.g., NH4Cl) 1. Stop Reaction Acid-Base Extraction Acid-Base Extraction Quench (e.g., NH4Cl)->Acid-Base Extraction 2. Initial Separation Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Impure Organic Layer Recrystallization Recrystallization Column Chromatography->Recrystallization Combined Fractions Purity Analysis (TLC, NMR, LC-MS) Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Purity Analysis (TLC, NMR, LC-MS) Crystalline Solid Pure Sulfonamide Pure Sulfonamide Purity Analysis (TLC, NMR, LC-MS)->Pure Sulfonamide

Caption: A generalized workflow for sulfonamide purification.

Troubleshooting Decision Tree for Recrystallization

G Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Crystals Form Problem->Success No Sol_Oiling_1 Re-dissolve, add more solvent, cool slowly OilingOut->Sol_Oiling_1 Sol_Oiling_2 Change to more polar solvent OilingOut->Sol_Oiling_2 Sol_NoCrystals_1 Induce: Scratch flask or add seed crystal NoCrystals->Sol_NoCrystals_1 Sol_NoCrystals_2 Concentrate solution (too much solvent used) NoCrystals->Sol_NoCrystals_2 Sol_LowYield_1 Cool filtrate longer / colder LowYield->Sol_LowYield_1 Sol_LowYield_2 Re-evaluate solvent choice LowYield->Sol_LowYield_2

Caption: Troubleshooting logic for common recrystallization issues.

V. References

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • Acta Pharmaceutica. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

  • ScienceDirect. (n.d.). A very fast and simple method for the determination of sulfonamide residues in seawaters.

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US2554816A - Heterocyclic sulfonamides and methods of preparation thereof. Retrieved from

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents. Retrieved from

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • RSC Publishing. (2024). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.

  • Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.

  • Wiley Online Library. (n.d.). A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues.

  • Hindawi. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Retrieved from [Link]

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Technical Support Center: 4-Aminopyridine-2-sulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Thermal Degradation & Stability Challenges Document ID: TS-APS-2025-04 Applicable For: API Synthesis, Fragment-Based Drug Discovery (FBDD), Analytical Development

Executive Summary: The Stability Paradox

4-Aminopyridine-2-sulfonamide is a critical scaffold in medicinal chemistry, particularly for voltage-gated ion channel blockers and carbonic anhydrase inhibitors. While the pyridine ring confers aromatic stability, the molecule presents a "push-pull" electronic conflict:

  • The "Push": The electron-donating amino group (

    
    ) at position 4 activates the ring, making it susceptible to oxidative attack.
    
  • The "Pull": The electron-withdrawing sulfonamide group (

    
    ) at position 2 acidifies the molecule (pKa ~9.5-10.5), rendering it vulnerable to hydrolytic cleavage under thermal stress, particularly in the presence of moisture.
    

This guide addresses the specific thermal degradation pathways that occur when these forces become unbalanced during heating, drying, or storage.

Troubleshooting Guide (Q&A Format)

Category A: Visual & Physical Changes

Q1: My white powder has turned a pale yellow/brown color after vacuum drying at 60°C. Is it still usable?

  • Diagnosis: Oxidative Coupling (Azo Formation).

  • The Mechanism: The 4-amino group is highly nucleophilic. Under thermal stress in the presence of trace oxygen, radical intermediates form, leading to azo-dimerization (

    
    ) or N-oxide formation. These impurities have high extinction coefficients, meaning even <0.1% contamination causes visible yellowing.
    
  • Resolution:

    • Perform an HPLC purity check. If purity is >99.0%, the color is likely superficial (surface oxidation).

    • Corrective Action: Recrystallize using degassed Ethanol/Water (9:1) under an inert atmosphere (

      
       or Ar).
      
    • Prevention: Always dry this compound under a nitrogen bleed, not just static vacuum, to displace residual oxygen.

Q2: The material has fused into a hard "cake" during storage, despite being below its melting point.

  • Diagnosis: Hygroscopic Sintering.

  • The Mechanism: The sulfonamide moiety can hydrogen bond with atmospheric water. This lowers the glass transition temperature (

    
    ) of the amorphous fraction of your powder, causing "micro-melting" or sintering at temperatures well below the crystalline melting point.
    
  • Resolution:

    • Grind the cake (if chemically stable) and dry over

      
       in a desiccator.
      
    • Critical Check: Run a Karl Fischer (KF) titration. If water content >1.0%, hydrolysis may have initiated.

Category B: Chromatographic Anomalies (HPLC/LC-MS)

Q3: I see a new impurity peak eluting before the main peak (RRT ~0.8) after heating.

  • Diagnosis: Hydrolysis Product (4-Aminopyridine-2-sulfonic acid).

  • The Mechanism: Thermal stress, combined with residual moisture, cleaves the sulfonamide bond (

    
    ). This product is more polar than the parent, causing earlier elution on Reverse Phase (C18) columns.
    
  • Resolution:

    • Confirm identity via LC-MS (Parent Mass - 16 Da [loss of

      
      ] + 17 Da [addition of OH] = Net +1 Da, but usually observed as the sulfonic acid mass).
      
    • Prevention: Ensure Loss on Drying (LOD) is <0.5% before subjecting the material to temperatures >40°C.

Q4: My assay values are dropping, but no distinct impurity peaks are growing proportionally.

  • Diagnosis: Volatile Loss (Desulfonylation) or Sublimation.

  • The Mechanism: At extreme temperatures (>150°C) or high vacuum, the sulfonamide group can undergo desulfonylation (loss of

    
    ), or the parent molecule itself may sublime due to the pyridine ring's semi-volatility.
    
  • Resolution:

    • Use a sealed DSC (Differential Scanning Calorimetry) pan to distinguish between degradation and sublimation.

    • Switch to TGA (Thermogravimetric Analysis) coupled with IR to detect off-gassing of

      
       or 
      
      
      
      .

Deep Dive: Degradation Pathways & Mechanisms

The following diagram illustrates the conflicting stability pathways. The "Safe Zone" requires controlling both Oxygen (to prevent oxidation) and Moisture (to prevent hydrolysis).

DegradationPathways Parent 4-Aminopyridine- 2-sulfonamide (Stable Solid) Oxidation Oxidative Pathway (Air + Heat) Parent->Oxidation T > 50°C + O2 Hydrolysis Hydrolytic Pathway (Moisture + Heat) Parent->Hydrolysis T > 60°C + H2O (pH < 4 or > 9) AzoDimer Azo-Dimers (Yellow/Brown Color) Oxidation->AzoDimer Radical Coupling NOxide N-Oxide Impurities (Polar) Oxidation->NOxide N-Oxidation SulfonicAcid 4-Aminopyridine- 2-sulfonic acid Hydrolysis->SulfonicAcid S-N Bond Cleavage Ammonia Ammonia (NH3) (Gas evolution) Hydrolysis->Ammonia Byproduct

Figure 1: Thermal degradation pathways. The oxidative pathway drives discoloration, while the hydrolytic pathway drives potency loss.

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To accurately quantify 4-Aminopyridine-2-sulfonamide and separate it from its thermal degradants.

Rationale: Standard isocratic methods often fail to separate the highly polar sulfonic acid hydrolysis product from the solvent front. A gradient method with ion-pairing or pH control is required.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B (Isocratic hold for polar degradants)5-20 min: 5%

60% B20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (primary) and 240 nm (secondary for sulfonamide)
Column Temp 30°C (Do not exceed 40°C to prevent on-column degradation)

Validation Step: Inject a sample spiked with 0.1% 4-aminopyridine (a potential synthesis precursor) and benzenesulfonamide (surrogate degradant) to ensure resolution (


).
Protocol B: Forced Degradation Stress Test (Thermal)

Purpose: To determine the "Safe Operating Window" for your specific batch.

  • Preparation: Weigh 50 mg of sample into three headspace vials.

    • Vial A: Control (Store at 4°C).

    • Vial B: Thermal Stress (Open vial, 80°C oven for 24h).

    • Vial C: Hydrolytic Stress (Add 50 µL water, seal, 80°C oven for 24h).

  • Analysis: Dissolve all samples in Mobile Phase A/B (50:50) to a concentration of 0.5 mg/mL.

  • Interpretation:

    • Compare Vial B to A: If purity drops >2%, your material is Thermo-labile (requires cold storage).

    • Compare Vial C to B: If Vial C is significantly worse, your material is Moisture-sensitive (requires desiccant).

Storage & Handling Specifications

Based on the chemical behavior described above, adhere to these strict handling codes:

ConditionRequirementScientific Rationale
Temperature 2°C to 8°CSlows kinetic rate of autoxidation and hydrolysis.
Atmosphere Argon or Nitrogen OverlayPrevents radical formation at the 4-amino position.
Container Amber GlassBlocks UV light, which catalyzes N-oxide formation.
Desiccant Silica Gel or Molecular SievesPrevents hydrolysis of the sulfonamide bond.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] ICH Guidelines.[1][2][4][5] [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[5] Taylor & Francis. (Standard reference for forced degradation protocols).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[6] Journal of Thermal Analysis and Calorimetry, 68, 335–357. [Link]

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1][2][4][5][7][8][9] Springer US. (Mechanistic insights into sulfonamide hydrolysis).

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Technical Support Center: Enhancing the Shelf-Life of 4-Aminopyridine-2-sulfonamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the shelf-life of 4-Aminopyridine-2-sulfonamide solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 4-Aminopyridine-2-sulfonamide

4-Aminopyridine-2-sulfonamide is a molecule that combines the structural features of both a pyridine and a sulfonamide. This unique structure presents specific stability challenges that must be considered when preparing and storing solutions for experimental use. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the sulfonamide group and photodegradation of the pyridine ring. The overall stability of the solution is highly dependent on factors such as pH, solvent composition, light exposure, and temperature.

This guide will provide a framework for understanding these factors and implementing strategies to mitigate degradation, thereby ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 4-Aminopyridine-2-sulfonamide solutions.

Q1: What are the primary degradation pathways for 4-Aminopyridine-2-sulfonamide in solution?

A1: Based on its chemical structure, 4-Aminopyridine-2-sulfonamide is susceptible to two main degradation pathways:

  • Hydrolysis of the Sulfonamide Group: This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the sulfur-nitrogen (S-N) bond.[1] This results in the formation of 4-aminopyridine-2-sulfonic acid and ammonia, or related degradation products.

  • Photodegradation of the Pyridine Ring: The pyridine ring is known to be sensitive to light, particularly UV radiation.[2] This can lead to complex degradation pathways, including oxidation and ring opening.

Q2: What is the optimal pH range for storing 4-Aminopyridine-2-sulfonamide solutions?

Q3: How significant is the effect of light on the stability of the solutions?

A3: The effect of light is expected to be significant. The 4-aminopyridine moiety is a known chromophore and is susceptible to photodegradation.[2] Therefore, it is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

Q4: What solvents are recommended for preparing stock solutions?

A4: The choice of solvent can impact stability. While aqueous buffers are common for final dilutions, initial stock solutions are often prepared in organic solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices for dissolving compounds with limited aqueous solubility. However, it is important to note that even in these solvents, degradation can occur. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to prepare fresh dilutions in your experimental buffer before use. One source suggests that aqueous solutions of 4-aminopyridine should not be stored for more than one day.[5]

Q5: Are there any excipients that can be used to improve the stability of the solution?

A5: Yes, several types of excipients can be considered to enhance stability:

  • Buffers: To maintain the pH in the optimal range and avoid acid or base-catalyzed hydrolysis. Phosphate and citrate buffers are commonly used.[6]

  • Antioxidants: To mitigate oxidative degradation, which can be initiated by light or trace metal ions. Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).

  • Chelating Agents: To bind metal ions that can catalyze degradation. Ethylenediaminetetraacetic acid (EDTA) and its salts are effective chelating agents.[7]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, protecting it from light and hydrolysis.[8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues with 4-Aminopyridine-2-sulfonamide solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results over time. Chemical Degradation: Likely due to hydrolysis or photodegradation.Control pH: Ensure the solution is buffered to a neutral or slightly alkaline pH (7-9). Conduct a pH stability study to determine the optimal range. • Protect from Light: Store solutions in amber vials or wrap containers in foil. Minimize exposure to ambient light during experiments.[4] • Control Temperature: Store stock solutions at ≤ -20°C. Prepare working solutions fresh daily and keep them on ice.
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: Indicates significant degradation has occurred.Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the degradation products. This can help confirm the degradation pathway. • Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, light, heat) to understand its degradation profile and to ensure your analytical method can separate the degradants from the parent compound.[10]
Precipitation or cloudiness in the solution. Poor Solubility or pH Shift: The compound may be precipitating out of solution due to low solubility in the chosen solvent or a change in pH.Verify Solubility: Determine the solubility of 4-Aminopyridine-2-sulfonamide in your chosen solvent system. • Use Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting with aqueous buffer. • Maintain pH: Ensure the solution is adequately buffered to prevent pH shifts that could affect solubility.
Discoloration of the solution (e.g., yellowing). Oxidative Degradation or Photodegradation: Often a sign of the formation of colored degradation products.Use Antioxidants: Add an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation. • Purge with Inert Gas: For sensitive solutions, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation. • Strict Light Protection: Implement rigorous light protection measures at all stages of solution preparation, storage, and handling.

Experimental Protocols

To ensure the reliability of your experiments, it is essential to perform a stability study of your 4-Aminopyridine-2-sulfonamide solution under your specific experimental conditions.

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.[10]

Objective: To intentionally degrade 4-Aminopyridine-2-sulfonamide under various stress conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.

Materials:

  • 4-Aminopyridine-2-sulfonamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, citrate)

  • HPLC system with a UV or PDA detector

Procedure:

  • Prepare a stock solution of 4-Aminopyridine-2-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, monitoring for degradation.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., ICH option 2: cool white fluorescent and near UV lamp).[11] A control sample should be wrapped in foil and stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 4-Aminopyridine-2-sulfonamide from all potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point is around 265 nm.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 10 µL.

Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[12]

Visualizing Degradation and Workflow

Potential Degradation Pathways

cluster_main 4-Aminopyridine-2-sulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (Light/UV) 4-AP-2-SA 4-Aminopyridine-2-sulfonamide Degradant_A 4-Aminopyridine-2-sulfonic acid 4-AP-2-SA->Degradant_A S-N Cleavage Degradant_B Ammonia/Related Amines 4-AP-2-SA->Degradant_B S-N Cleavage Degradant_C Oxidized Pyridine Derivatives 4-AP-2-SA->Degradant_C Oxidation Degradant_D Ring-Opened Products 4-AP-2-SA->Degradant_D Ring Opening

Caption: Potential degradation pathways for 4-Aminopyridine-2-sulfonamide.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (Light Chamber) A->E F Thermal Stress (60°C, Dark) A->F G HPLC Analysis (Stability-Indicating Method) B->G C->G D->G E->G F->G H Data Evaluation: - Purity - Degradant Profile - Degradation Rate G->H

Caption: Workflow for conducting a forced degradation study.

Conclusion

Enhancing the shelf-life of 4-Aminopyridine-2-sulfonamide solutions is critical for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing appropriate control measures such as pH control, protection from light, and the use of stabilizing excipients, researchers can significantly improve the stability of their solutions. It is strongly recommended to conduct a thorough stability study for your specific formulation and storage conditions to establish an appropriate shelf-life.

References

  • Bozkurt, E., Gül, H. İ., & Tuğrak, M. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry, 41, 281-290. [Link]

  • Lebar, B., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica, 74, 479–493. [Link]

  • Soto-Chinchilla, J. J., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science, 10(4), 049-055. [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]

  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1034. [Link]

  • Sherekar, D. P. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(7), 2425-2430. [Link]

  • Al-Shdefat, R., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Chemistry, 2016, 8541353. [Link]

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(8), 1729. [Link]

  • Mura, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5769. [Link]

  • Cohen, B. E., et al. (2012). Investigating chelating sulfonamides and their use in metalloproteinase inhibitors. Dalton Transactions, 41(21), 6447-6456. [Link]

  • Carpenter, J. F., et al. (2002). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 19(12), 1850-1857. [Link]

  • Taylor & Francis. (n.d.). Stabilizing agents – Knowledge and References. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Hbaieb, S., et al. (2012). Influence of the substitution of β-cyclodextrins by pyridinium groups on the complexation of adamantane derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 74(1-4), 361-372. [Link]

  • Al-Ghazali, M. A., & Al-Majid, A. M. A. (2023). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 13(7), 125-134. [Link]

  • Dong, M. W. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. LCGC North America, 39(2), 82-95. [Link]

  • Zbacnik, M., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica, 74(3), 479-493. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. [Link]

  • Kümmerer, K., et al. (2017). Photoinduced degradation of sulfonamides, kinetic, and structural characterization of transformation products and assessment of environmental toxicity. Environmental Science and Pollution Research, 24(26), 21183-21195. [Link]

  • Ciba Specialty Chemicals Holding Inc. (2000). Antioxidants for the stabilization of formulations comprising surfactants.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Sasikala, C., & Rao, K. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 136-141. [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). [Link]

  • Melo, J. R., et al. (2022). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO2 nanoparticles. Desalination and Water Treatment, 256, 51-64. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. [Link]

  • Al-kassas, R., et al. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 28(18), 6649. [Link]

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Validation & Comparative

A Researcher's Guide to the FTIR Spectral Analysis of 4-Aminopyridine-2-sulfonamide and its Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Its ability to probe the vibrational modes of chemical bonds provides a unique fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the FTIR spectrum of 4-Aminopyridine-2-sulfonamide, a molecule of interest due to its composite structure, featuring an aminopyridine ring, a primary amine, and a sulfonamide moiety.

This document is structured to provide not just a static interpretation of a spectrum, but a logical workflow for analysis, from sample preparation to comparative spectral interpretation. We will dissect the expected spectral features of 4-Aminopyridine-2-sulfonamide by comparing it with simpler, related structures—4-aminopyridine and sulfanilamide. This comparative approach allows for a more robust assignment of vibrational modes and a deeper understanding of how the electronic environment of each functional group influences its spectral signature.

Acquiring a High-Fidelity FTIR Spectrum: Experimental Protocols

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation technique. For solid-state analysis of compounds like 4-Aminopyridine-2-sulfonamide, two methods are prevalent: the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR).

The KBr Pellet Transmission Method

This classic technique involves dispersing the analyte in a dry, IR-transparent matrix of KBr.[1][2] The mixture is then pressed into a thin, transparent pellet through which the IR beam is passed. This method provides high-quality spectra when executed correctly, but it is susceptible to moisture interference and requires careful preparation.[3][4]

Experimental Protocol: KBr Pellet Preparation

  • Drying: Dry spectroscopy-grade KBr powder in an oven at approximately 100-110°C for at least 2-4 hours to remove absorbed water.[5] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 4-Aminopyridine-2-sulfonamide sample.

  • Grinding and Mixing: In an agate mortar and pestle, add the sample and approximately 100-200 mg of the dried KBr.[2] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.[5]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure of 8-10 metric tons for 1-2 minutes.[4] This "cold-flows" the KBr into a transparent or translucent disc.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first, then acquire the sample spectrum.

KBr_Pellet_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 2-4h) Grind Grind & Mix with KBr (1:100 ratio) Dry_KBr->Grind Weigh_Sample Weigh Sample (1-2 mg) Weigh_Sample->Grind Press Press into Pellet (8-10 tons) Grind->Press Acquire_Sample Acquire Sample Spectrum Press->Acquire_Sample Acquire_BG Acquire Background Spectrum Acquire_BG->Acquire_Sample

Caption: Workflow for the KBr Pellet Method.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more rapid and non-destructive alternative that requires minimal sample preparation.[6][7][8] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[6]

Experimental Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background measurement with nothing on the crystal.

  • Sample Application: Place a small amount of the 4-Aminopyridine-2-sulfonamide powder onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[6]

  • Spectral Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, retract the clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Spectral Analysis of 4-Aminopyridine-2-sulfonamide Functional Groups

The FTIR spectrum of 4-Aminopyridine-2-sulfonamide is a composite of the vibrational modes of its three key functional groups. A thorough analysis involves assigning the observed absorption bands to these specific molecular motions.

Caption: Key functional groups of 4-Aminopyridine-2-sulfonamide.

Below is a table of the expected characteristic absorption bands for 4-Aminopyridine-2-sulfonamide, derived from established group frequency data.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3300Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Sharp (2 bands)
3400 - 3200Sulfonamide (-SO₂NH₂)N-H StretchMedium
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
1650 - 1580Primary Amine (-NH₂)N-H Scissoring (Bending)Medium to Strong
1600 - 1450Pyridine RingC=C and C=N Ring StretchingMedium to Strong (multiple bands)
1370 - 1310Sulfonamide (-SO₂)Asymmetric SO₂ StretchStrong
1180 - 1140Sulfonamide (-SO₂)Symmetric SO₂ StretchStrong
930 - 900Sulfonamide (S-N)S-N StretchMedium
900 - 675Aromatic C-HC-H Out-of-plane BendingStrong

A Comparative Guide: 4-Aminopyridine-2-sulfonamide vs. Alternatives

To confidently assign the spectral bands of our target molecule, we will compare its expected spectrum with the experimental spectra of two related compounds: 4-Aminopyridine and Sulfanilamide. This allows us to isolate and identify the contributions of the aminopyridine and sulfonamide moieties.

Vibrational Mode4-Aminopyridine (Experimental, cm⁻¹)[7]Sulfanilamide (Experimental, cm⁻¹)[9][10]4-Aminopyridine-2-sulfonamide (Expected, cm⁻¹)
Amine N-H Stretch 3413, 3303 (asym & sym)3470, 3375 (asym & sym)~3500 - 3300 (2 bands)
Sulfonamide N-H Stretch N/A~3250~3400 - 3200
Amine N-H Bend 1645~1630~1650 - 1580
Aromatic Ring C=C/C=N Stretch ~1600, 1510~1600, 1500~1600 - 1450
Asymmetric SO₂ Stretch N/A~1310 - 1330~1370 - 1310
Symmetric SO₂ Stretch N/A~1150 - 1160~1180 - 1140
S-N Stretch N/A~900~930 - 900
Analysis of the N-H Stretching Region (3500 - 3200 cm⁻¹)

Both 4-Aminopyridine and Sulfanilamide, being primary aromatic amines, exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1][11] We expect 4-Aminopyridine-2-sulfonamide to also show these two bands from its 4-amino group. Additionally, the sulfonamide -NH₂ group will contribute its own N-H stretching absorption in this region, which may overlap with the primary amine bands, potentially leading to a more complex or broadened set of peaks.[12]

The Sulfonyl Group (SO₂) Signature (1400 - 1100 cm⁻¹)

This region is diagnostically critical for identifying the sulfonamide group. Sulfanilamide shows two very strong absorptions: one for the asymmetric SO₂ stretch (~1310-1330 cm⁻¹) and one for the symmetric stretch (~1150-1160 cm⁻¹).[11][12] These are some of the most intense bands in the spectrum. 4-Aminopyridine-2-sulfonamide is expected to exhibit these same characteristic, strong bands, confirming the presence of the -SO₂- moiety.[5] The absence of these bands in the 4-aminopyridine spectrum provides a clear contrast.

Pyridine Ring and Bending Vibrations (1650 - 600 cm⁻¹)

The pyridine ring gives rise to several C=C and C=N stretching vibrations between 1600 and 1450 cm⁻¹.[13][14] These bands are present in 4-aminopyridine and are expected to be a prominent feature in the spectrum of 4-Aminopyridine-2-sulfonamide. The primary amine N-H bending (scissoring) vibration appears as a strong band around 1645 cm⁻¹ in 4-aminopyridine.[7] A similar band is expected in our target molecule. The region below 1000 cm⁻¹ is the complex "fingerprint region," which contains C-H out-of-plane bending vibrations and other skeletal modes that are unique to the overall molecular structure.

Authoritative Insights and Workflow

The interpretation of an FTIR spectrum is a deductive process that combines knowledge of group frequencies with comparative analysis. The causality behind experimental choices, such as drying KBr, is to prevent the broad O-H stretching band from water (~3400 cm⁻¹) from obscuring the N-H stretching region.[4]

The self-validating nature of this protocol comes from the comparison. If the spectrum of 4-Aminopyridine-2-sulfonamide displays the characteristic strong SO₂ stretches seen in Sulfanilamide, as well as the ring modes and primary amine features of 4-Aminopyridine, we can be highly confident in our structural assignment.

Analytical_Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_comp Comparative Interpretation Sample_Prep Sample Preparation (KBr or ATR) Data_Acq FTIR Data Acquisition Sample_Prep->Data_Acq Identify_Regions Identify Key Spectral Regions (N-H, SO2, Ring) Data_Acq->Identify_Regions Assign_Peaks Assign Peaks to Functional Groups Identify_Regions->Assign_Peaks Compare_Spectra Compare with Alternatives (4-Aminopyridine, Sulfanilamide) Assign_Peaks->Compare_Spectra Confirm_Structure Confirm Structural Features Compare_Spectra->Confirm_Structure

Caption: Logical workflow for FTIR spectral analysis.

Conclusion

The power of FTIR spectroscopy in drug development lies in its ability to provide rapid, definitive structural information. Through a systematic approach involving meticulous sample preparation and a comparative analytical framework, we can confidently interpret the complex spectrum of 4-Aminopyridine-2-sulfonamide. The key to this analysis is the deconstruction of the spectrum into the contributions of its constituent functional groups—the primary amine, the sulfonamide, and the aminopyridine ring. The presence of strong, characteristic bands for the SO₂ group, coupled with the dual N-H stretching bands of the primary amine and the skeletal vibrations of the pyridine ring, provides a robust and multi-faceted confirmation of the molecule's structure. This guide serves as a template for such analyses, grounding interpretation in both experimental data and established spectroscopic principles.

References

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  • Caporaso, R., & Iodice, P. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

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  • Balachandran, V., & Karunathan, R. (2012). FT-IR and FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [https://www.elixirpublishers.com/articles/1351413155_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 59(6), 685-694. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide, b-CD, and the inclusion complex. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. Retrieved from [Link]

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A Methodological and Comparative Guide to the UV-Vis Absorption Spectrum of 4-Aminopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Aminopyridine-2-sulfonamide. In the absence of directly published experimental data for this specific compound, this document leverages a first-principles approach. We will dissect the molecule into its primary chromophoric components, analyze their known spectral properties from authoritative sources, and synthesize this information to predict the absorption characteristics of the target molecule.

Furthermore, this guide presents a robust, self-validating experimental protocol for researchers to acquire the UV-Vis spectrum of 4-Aminopyridine-2-sulfonamide. This section is designed to ensure data integrity, reproducibility, and accurate interpretation, empowering drug development professionals and scientists to generate reliable spectroscopic data.

Deconstructing the Chromophores: Predicting Spectral Behavior

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—functional groups that absorb light in the UV-Vis range. 4-Aminopyridine-2-sulfonamide is a composite of two key chromophoric systems: the 4-aminopyridine ring and the sulfonamide group.

The 4-Aminopyridine Moiety

The 4-aminopyridine (4-AP) structure is a primary determinant of the molecule's spectrum. The pyridine ring itself exhibits π → π* transitions. The addition of a potent electron-donating amino (-NH₂) group at the 4-position causes a significant bathochromic (red) shift and a hyperchromic effect (increased absorbance intensity) compared to unsubstituted pyridine[1]. This is due to the extension of the conjugated π-system through resonance.

Studies of 4-AP in aqueous solutions have consistently identified a strong absorption maximum (λmax) around 260 nm [2][3]. This absorption band is characteristic of the π → π* transition within the activated aromatic system.

The Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is generally considered a weak chromophore. However, when attached to an aromatic ring, it acts as an auxochrome that can modify the absorption of the primary chromophore. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions. For instance, studies on various sulfonamide derivatives show electronic transitions attributed to both π → π* and n → π* events, with the latter often appearing as lower-intensity shoulders or bands at longer wavelengths[4][5]. The specific position and intensity of these absorptions are highly dependent on the entire molecular structure and the solvent environment[6][7].

Synthesized Prediction for 4-Aminopyridine-2-sulfonamide

Combining these insights, the UV-Vis spectrum of 4-Aminopyridine-2-sulfonamide is predicted to be dominated by the strong π → π* transition of the 4-aminopyridine ring. We can anticipate a primary absorption band (λmax) near 260 nm. The sulfonamide group at the 2-position, being electron-withdrawing, will likely modulate this primary absorption, though the exact effect (a slight bathochromic or hypsochromic shift) requires experimental verification. A lower-intensity, longer-wavelength shoulder corresponding to an n → π* transition associated with the sulfonamide group may also be observable, particularly in non-polar solvents.

Comparative Spectral Data of Analogous Compounds

To provide context for the predicted spectrum, the following table summarizes the reported UV-Vis absorption maxima for 4-aminopyridine and related sulfonamide-containing drugs. This comparison highlights the spectral region of interest and demonstrates how structural modifications influence the absorption properties.

CompoundKey Structural FeaturesReported λmax (nm)Solvent/ConditionsSource(s)
4-Aminopyridine Parent Pyridine Amine~260Aqueous[2][3]
Pyridine Unsubstituted Ring254, 202Acidic Mobile Phase[8]
Sulfadiazine Pyrimidine-Substituted Sulfonamide~265Aqueous[9]
Sulfanilamide Unsubstituted BenzenesulfonamideVaries with pHAqueous[5]
{(4-nitrophenyl)sulfonyl}tryptophan Sulfonamide with Nitro Group245, 290 (π-π)385, 420, 575 (n-π)Methanol[4]

This table clearly situates the expected λmax for 4-Aminopyridine-2-sulfonamide within the 250-270 nm range, consistent with its primary chromophore.

A Validated Protocol for Experimental UV-Vis Spectrum Acquisition

This section provides a detailed methodology for obtaining a high-fidelity UV-Vis absorption spectrum of 4-Aminopyridine-2-sulfonamide. The protocol is designed to be self-validating by incorporating steps for verifying instrumental performance and understanding solvent effects.

Instrumentation and Materials
  • Spectrophotometer: A research-grade, double-beam UV-Vis spectrophotometer with a wavelength accuracy of < ±0.5 nm and a photometric accuracy of < ±0.005 Abs.

  • Cuvettes: A matched pair of 1.00 cm path length quartz cuvettes.

  • Solvents: HPLC-grade or spectroscopic-grade solvents are required. A recommended set to study solvatochromic effects includes:

    • Ethanol (polar, protic)

    • Acetonitrile (polar, aprotic)

    • Cyclohexane (non-polar)

    • Deionized Water (buffered to a specific pH, e.g., 7.4)

  • Analytical Balance: Calibrated, with a precision of at least 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation prep_sol Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_dil Perform Serial Dilutions (e.g., 1-20 µg/mL) prep_sol->prep_dil inst_setup Instrument Setup (Wavelength Scan: 200-400 nm) prep_dil->inst_setup Proceed to Acquisition prep_solv Prepare Solvent Blanks (for each solvent used) baseline Baseline Correction (Using solvent-filled cuvette) inst_setup->baseline measure Measure Absorbance of Diluted Samples baseline->measure det_lambda Determine λmax (Wavelength of max absorbance) measure->det_lambda Proceed to Analysis beer_plot Plot Absorbance vs. Concentration (Verify Linearity - Beer's Law) det_lambda->beer_plot comp_solv Compare Spectra in Different Solvents (Analyze Solvatochromic Shifts) det_lambda->comp_solv calc_eps Calculate Molar Absorptivity (ε) from slope of Beer's Law plot beer_plot->calc_eps

Caption: Workflow for UV-Vis spectral analysis of 4-Aminopyridine-2-sulfonamide.

Step-by-Step Procedure
  • Instrument Verification: Before analysis, run the instrument's performance verification tests using certified reference materials (e.g., potassium dichromate solutions) to confirm wavelength and absorbance accuracy as per pharmacopeial standards[10].

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of 4-Aminopyridine-2-sulfonamide and dissolve it in a 10.0 mL Class A volumetric flask using the primary solvent (e.g., Ethanol). This creates a 1.0 mg/mL stock solution. Ensure complete dissolution.

  • Working Solutions: Prepare a series of at least five dilutions from the stock solution to cover an absorbance range of approximately 0.1 to 1.0 AU. For example, prepare concentrations of 2, 5, 10, 15, and 20 µg/mL.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the spectrophotometer and acquire the full absorption spectrum.

    • Repeat this process for each working solution, moving from lowest to highest concentration.

  • Solvent Comparison (Optional but Recommended): Repeat steps 2-5 using different solvents (e.g., Acetonitrile, Cyclohexane) to observe any solvatochromic shifts. This provides crucial information about the nature of the electronic transitions[11][12]. A hypsochromic (blue) shift in polar solvents often indicates an n → π* transition, while a bathochromic (red) shift can suggest a π → π* transition.

Data Analysis and Validation
  • Determine λmax: From the spectrum of a mid-range concentration, identify the wavelength(s) of maximum absorbance.

  • Construct Beer's Law Plot: At the determined λmax, plot absorbance versus concentration for your series of working solutions.

  • Validate Linearity: Perform a linear regression on the Beer's Law plot. A coefficient of determination (R²) value > 0.999 is required to confirm a linear relationship between absorbance and concentration, validating the assay for quantitative purposes.

  • Calculate Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer's Law plot using the equation: ε = (Slope × Molecular Weight) / 1000 . This value is a fundamental constant for the compound under the specific solvent and temperature conditions.

Structural Relationships and Predicted Spectrum

The diagram below illustrates the structural relationship between the target compound and its parent chromophores. The final spectrum is an electronic convolution of these components.

G cluster_target Target Molecule cluster_parent1 4-Aminopyridine Chromophore cluster_parent2 Sulfonamide Moiety (Example: Sulfanilamide) Target Target Parent1 Parent1 Parent1->Target + Parent2 Parent2 Parent2->Target +

Caption: Structural deconstruction of 4-Aminopyridine-2-sulfonamide into its core components.

Conclusion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.